molecular formula C22H23N3O4 B11138269 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide

2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11138269
M. Wt: 393.4 g/mol
InChI Key: XPYYUBNLUOGOLW-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolo[2,1-c][1,4]benzodiazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methoxybenzyl Substitution: The final step involves the substitution of the methoxybenzyl group, which can be achieved through nucleophilic substitution reactions using reagents like methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form additional ketone or carboxylic acid functionalities.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool to study cellular processes and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting cancer cell proliferation or modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-c][1,4]benzodiazepines: These compounds share the core structure and have similar biological activities.

    Benzodiazepines: Known for their use in treating anxiety and insomnia, they share some structural similarities but differ in their specific functional groups.

    Acetamides: These compounds have a simpler structure but can provide insights into the reactivity and properties of the acetamide group.

Uniqueness

2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide is unique due to its combination of the pyrrolo[2,1-c][1,4]benzodiazepine core with the methoxybenzyl and acetamide groups

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H23N3O4/c1-29-19-11-5-2-7-15(19)13-23-20(26)14-25-17-9-4-3-8-16(17)21(27)24-12-6-10-18(24)22(25)28/h2-5,7-9,11,18H,6,10,12-14H2,1H3,(H,23,26)

InChI Key

XPYYUBNLUOGOLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O

Origin of Product

United States

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